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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-ol

Cat. No.: B039638 Get Quote

In-Depth Technical Guide: 1-Phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylpiperidin-4-ol, a
heterocyclic compound of significant interest in medicinal chemistry and drug development.

This document details its chemical properties, synthesis, and known biological activities,

presenting key data in a structured format for ease of reference.

Core Compound Identification
CAS Number: 117896-69-2[1][2]

Molecular Formula: C₁₁H₁₅NO[1]

Molecular Weight: 177.24 g/mol [1]

Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 1-Phenylpiperidin-4-ol is
presented in the table below. This data is crucial for its application in experimental settings and

computational modeling.
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Property Value Reference

Molecular Weight 177.24 g/mol [1]

IUPAC Name 1-phenylpiperidin-4-ol [1]

Melting Point 69-70℃ ChemicalBook

Boiling Point 180 °C (at 12 Torr) ChemicalBook

Density 1.116±0.06 g/cm³ (Predicted) ChemicalBook

pKa 14.90±0.20 (Predicted) ChemicalBook

XLogP3 1.6 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 177.115364102 g/mol [1]

Monoisotopic Mass 177.115364102 g/mol [1]

Topological Polar Surface Area 23.5 Å² [1]

Heavy Atom Count 13 PubChem

Formal Charge 0 PubChem

Complexity 146 [1]

Synthesis and Experimental Protocols
The synthesis of 1-Phenylpiperidin-4-ol and its derivatives is a key area of research. While

specific protocols for the parent compound are not extensively detailed in publicly available

literature, the synthesis of its precursor, N-phenyl-4-piperidone, and its subsequent

derivatization are well-documented.

Synthesis of N-phenyl-4-piperidone (Precursor)
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A disclosed synthesis method for the intermediate N-phenyl-4-piperidone involves a multi-step

process. Aniline is reacted with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to yield

N-phenyl-4-methyl-4-piperidinol. This intermediate then undergoes demethylation and oxidation

to produce N-phenyl-4-piperidone.

General Protocol for Derivatization: Synthesis of a 4-
Phenylpiperidin-4-ol Substituted Pyrazole
The following is a representative protocol for the synthesis of a biologically active derivative of

1-Phenylpiperidin-4-ol, specifically a pyrazole derivative. This process highlights the utility of

1-Phenylpiperidin-4-ol as a scaffold in medicinal chemistry.

Step 1: Synthesis of Pyrazole Carboxylic Acid Ethyl Ester

β-diketoester (1 mmol) and 4-fluorophenyl hydrazine are combined in a solution of ethanol

(100 ml) and acetic acid (10 ml).

The mixture is refluxed overnight.

After concentration to remove ethanol, the solution is neutralized with Na₂CO₃.

The resulting precipitate is filtered, dried, and recrystallized from ethanol.

Step 2: Hydrolysis to Pyrazole Carboxylic Acid

The pyrazole carboxylic acid ethyl ester (1 mmol) is dissolved in a mixture of tetrahydrofuran

(THF, 50 ml), methanol (15 ml), and water (20 ml).

Lithium hydroxide (1.2 mmol) is added, and the mixture is stirred overnight.

Volatile solvents are removed, and the residue is dissolved in a mixture of water (50 ml) and

ethyl acetate (100 ml).

The organic layers are combined, washed with water and brine, dried with Na₂SO₄, and

evaporated to yield the carboxylic acid.

Step 3: Formation of the Acid Chloride
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The pyrazole carboxylic acid (1 mmol) is dissolved in dichloromethane (DCM, 20 ml).

Oxalyl chloride (1.5 mmol) is added at 0°C.

A catalytic amount of dimethylformamide (DMF, 3 drops) is introduced, and the mixture is

stirred at room temperature.

Excess oxalyl chloride is removed under a nitrogen stream.

Step 4: Coupling with 4-Piperidone

The acid chloride is dissolved in fresh DCM (25 ml).

Triethylamine (2 mmol) is added at 0°C, followed by the addition of 4-piperidone (1.1 mmol)

at the same temperature.

Upon reaction completion, the mixture is diluted with water and extracted with DCM.

The combined organic layers are washed, dried, and evaporated. The crude product is

purified by washing with diethyl ether.

Step 5: Grignard Reaction to Yield the Final Product

The product from Step 4 (1 mmol) is dissolved in THF (20 ml).

A Grignard reagent (1.5 mmol) is introduced at 0°C.

The reaction is allowed to proceed to completion at room temperature, monitored by TLC.

Biological Activity and Applications in Drug
Development
1-Phenylpiperidin-4-ol and its derivatives have shown promise in several areas of drug

development, primarily due to their structural similarity to known pharmacophores.

Antimicrobial and Antifungal Activity
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Derivatives of 1-Phenylpiperidin-4-ol have been synthesized and evaluated for their

antimicrobial and antifungal properties. A pyrazole derivative of 1-Phenylpiperidin-4-ol,
referred to as CHP, exhibited promising in-vitro activity. The presence of the 4-phenylpiperidin-

4-ol moiety is believed to contribute to an enhanced absorption rate of lipids, thereby improving

the pharmacological activity.

Table of In-Vitro Antimicrobial and Antifungal Activity of a Pyrazole Derivative (CHP)

Organism Zone of Inhibition (mm)

Staphylococcus aureus 18

Escherichia coli 16

Pseudomonas aeruginosa 14

Candida albicans 19

Aspergillus flavus 15

Aspergillus niger 13

Central Nervous System (CNS) Applications
The 4-phenylpiperidine scaffold is a well-established pharmacophore in the development of

CNS-active agents, particularly as ligands for dopamine receptors. Derivatives of 4-

phenylpiperidines have been investigated as D2 receptor ligands. For instance, pridopidine, a

4-phenylpiperidine derivative, has been identified as a dopaminergic stabilizer. These

compounds are of interest for their potential in treating neuropsychiatric and neurodegenerative

disorders.

In-Silico Studies and Molecular Interactions
To understand the potential mechanism of action of 1-Phenylpiperidin-4-ol derivatives, in-

silico molecular docking studies have been performed. A study on a pyrazole derivative

investigated its interaction with key proteins such as DNA Gyrase and Lanosterol 14-α-

demethylase, which are targets for antibacterial and antifungal agents, respectively.
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The following diagram illustrates the logical workflow of an in-silico evaluation of a 1-
Phenylpiperidin-4-ol derivative.

Synthesis

In-Silico Evaluation

In-Vitro Validation

1-Phenylpiperidin-4-ol Scaffold

Synthesized Pyrazole Derivative (CHP)

Chemical Synthesis

Molecular Docking Simulation

Analysis of Binding Interactions

Protein Targets:
- DNA Gyrase

- Lanosterol 14-α-demethylase
- KEAP1-NRF2

Prediction of Biological Activity

Antimicrobial & Antifungal Assays

Confirmation of Activity
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Click to download full resolution via product page

Workflow for the evaluation of a 1-Phenylpiperidin-4-ol derivative.

The molecular docking studies revealed robust binding interactions at specific sites within

these proteins, suggesting a potential therapeutic relevance for such derivatives.

Conclusion
1-Phenylpiperidin-4-ol is a valuable scaffold in medicinal chemistry, offering a versatile

platform for the development of novel therapeutic agents. Its derivatives have demonstrated

promising antimicrobial, antifungal, and CNS activities. Further research into the synthesis of

novel derivatives and a deeper understanding of their mechanisms of action will likely lead to

the discovery of new and effective drug candidates. This technical guide provides a

foundational understanding for researchers and professionals working with this important

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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